molecular formula C26H20ClFN4O2S B11439469 2-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide

2-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11439469
M. Wt: 507.0 g/mol
InChI Key: VJAPDTLSTWSHGJ-UHFFFAOYSA-N
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Description

The compound “2-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Pyrazole Ring: This can be achieved by the reaction of a hydrazine derivative with a β-diketone.

    Formation of the Thiazole Ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.

    Coupling Reactions: The pyrazole and thiazole intermediates can be coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it may have activity against certain diseases, although specific studies would be required to confirm this.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole and thiazole rings are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-chlorophenyl)acetamide
  • **2-{2-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of the compound lies in its combination of functional groups and rings, which may confer unique chemical and biological properties. The presence of both a pyrazole and a thiazole ring in the same molecule is relatively rare and may result in unique interactions with biological targets.

Properties

Molecular Formula

C26H20ClFN4O2S

Molecular Weight

507.0 g/mol

IUPAC Name

2-[2-[5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H20ClFN4O2S/c27-18-8-6-16(7-9-18)21-14-22(17-4-2-1-3-5-17)32(31-21)26-30-25(34)23(35-26)15-24(33)29-20-12-10-19(28)11-13-20/h1-13,22-23H,14-15H2,(H,29,33)

InChI Key

VJAPDTLSTWSHGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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